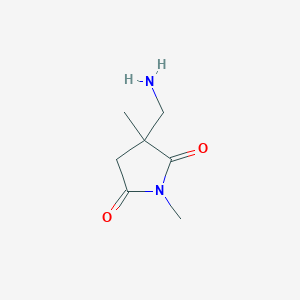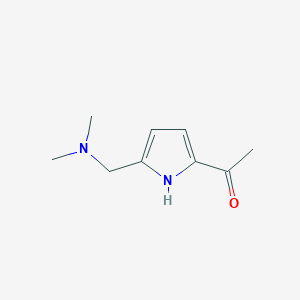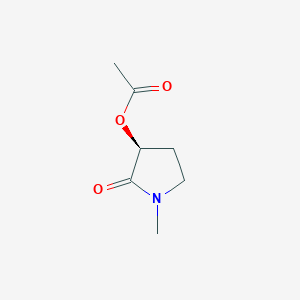
5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole is a heterocyclic compound that features both hydrazine and isoxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylisoxazole with 1,2-dimethylhydrazine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The hydrazine and isoxazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylhydrazine: A related compound with similar hydrazine functionality but lacking the isoxazole ring.
3,4-Dimethylisoxazole: Shares the isoxazole ring but lacks the hydrazine group.
5-Methylisoxazole: Another isoxazole derivative with different substitution patterns.
Uniqueness
5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole is unique due to the combination of hydrazine and isoxazole functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-(3,4-dimethyl-1,2-oxazol-5-yl)-1,2-dimethylhydrazine |
InChI |
InChI=1S/C7H13N3O/c1-5-6(2)9-11-7(5)10(4)8-3/h8H,1-4H3 |
InChI Key |
APBQAOYNTQRUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)N(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)


![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)

